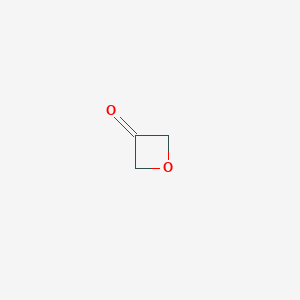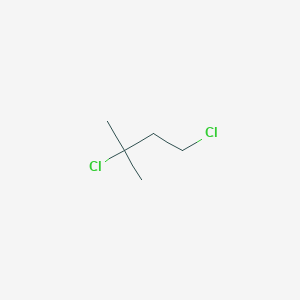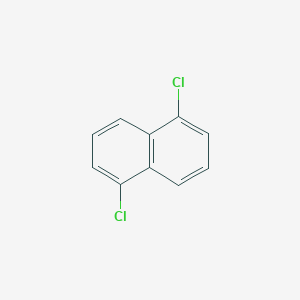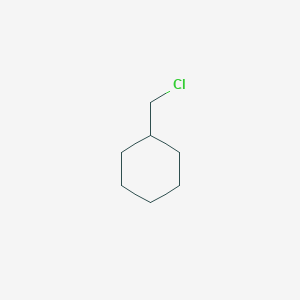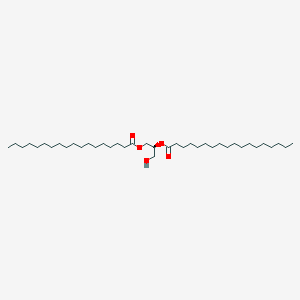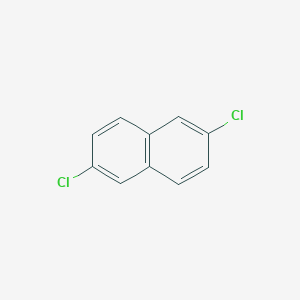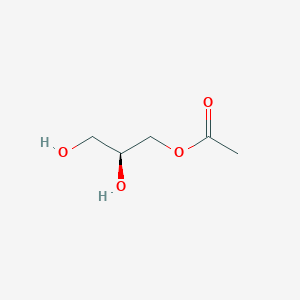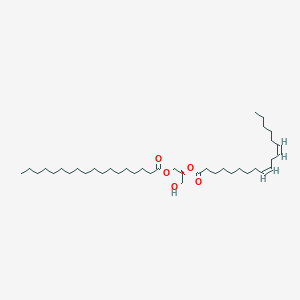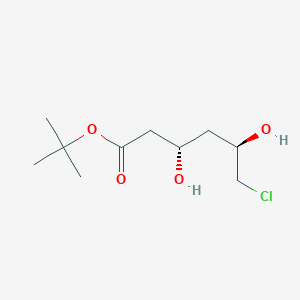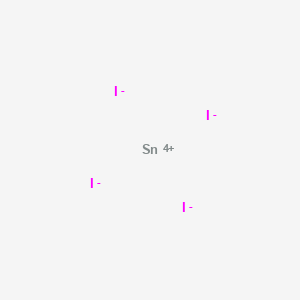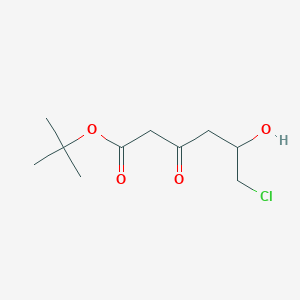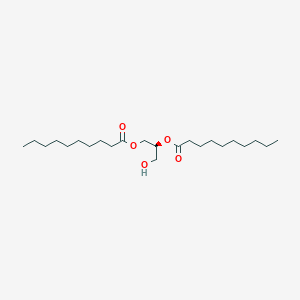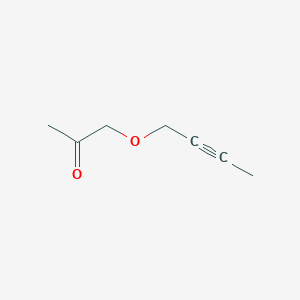
1-But-2-ynoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaacetylquercetin is a pentaacetylated derivative of the flavonoid quercetin. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has the molecular formula C₂₅H₂₀O₁₂ and a molecular weight of 512.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaacetylquercetin can be synthesized through the acetylation of quercetin. The process involves the reaction of quercetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of pentaacetylquercetin follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pentaacetylquercetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to quercetin or other reduced forms.
Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentaacetylquercetin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects and its ability to inhibit viral adhesion on cell surfaces
Industry: Used in the development of health products and as an additive in food and cosmetics.
Mechanism of Action
Pentaacetylquercetin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and inhibits lipid peroxidation.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.
Anticancer Activity: Induces apoptosis in cancer cells through pathways involving p53 and caspase-3.
Comparison with Similar Compounds
Similar Compounds
- Di(tetraacetylquinoyl)quercetin
- Tri(diacetylcaffeoyl)quercetin
- Quercetin pentaacetate
Uniqueness
Pentaacetylquercetin is unique due to its high degree of acetylation, which enhances its biological activity and stability compared to other quercetin derivatives. It exhibits higher cytotoxicity against cancer cells and better antioxidant properties .
Properties
CAS No. |
122132-12-1 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-but-2-ynoxypropan-2-one |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-9-6-7(2)8/h5-6H2,1-2H3 |
InChI Key |
AYQCEHXXTDRHJT-UHFFFAOYSA-N |
SMILES |
CC#CCOCC(=O)C |
Canonical SMILES |
CC#CCOCC(=O)C |
Synonyms |
2-Propanone, 1-(2-butynyloxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


